8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-14-11-17-7-8-18(12-14)23(17)21(24)15-3-2-4-20(13-15)25-19-9-5-16(22)6-10-19/h2-6,9-10,13,17-18H,1,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCSCWDXLDHVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. This intermediate is then coupled with the azabicyclooctane moiety under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline. Quinoline compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Quinoline derivatives are believed to induce apoptosis and inhibit cell proliferation by interfering with cellular signaling pathways. For instance, a study demonstrated that certain derivatives could significantly inhibit the growth of MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells, showcasing their potential as effective anticancer agents .
-
Case Studies :
- A synthesized analog of quinoline was tested for cytotoxicity, revealing a high selectivity for cancer cells over normal human umbilical vein endothelial cells (HUVEC), indicating the compound's potential for targeted cancer therapy .
- Another study focused on structure-activity relationships, demonstrating that specific substituents on the quinoline ring enhance anticancer efficacy .
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against various bacterial strains.
- Broad-Spectrum Activity : Quinolinones have been recognized as broad-spectrum synthetic antibiotics, with studies indicating their effectiveness against both Gram-positive and Gram-negative bacteria .
-
Research Findings :
- A library of quinolinone derivatives was synthesized and tested for antibacterial activity, with several compounds demonstrating significant inhibition against pathogenic bacteria .
- The presence of the sulfanyl group in 3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline may enhance its interaction with bacterial targets, leading to increased antibacterial potency.
Synthesis of Novel Compounds
The unique structure of 3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline allows it to serve as a scaffold for the development of new chemical entities.
- Synthetic Pathways : Various synthetic methodologies have been employed to create derivatives of this compound, which can be tailored for specific biological activities. For example, modifications at different positions on the quinoline ring can lead to enhanced pharmacological profiles .
- Applications in Drug Design : The structural versatility of quinolines makes them ideal candidates in drug design, particularly for developing new treatments for diseases such as cancer and infectious diseases .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of 8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the azabicyclooctane structure can influence the compound’s overall stability and reactivity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
Key Research Findings
- Substituent Position Matters: The 4-fluorophenoxy group (as in Compound 7) enhances metabolic stability compared to its 3-fluoro isomer () .
- Synthetic Flexibility : Alkylation () and sulfonylation () methods achieve high yields (>70%), enabling rapid SAR exploration.
- Biological Implications : Acidic substituents (e.g., sulfonamides in ) improve receptor selectivity, while lipophilic groups (e.g., benzyl in ) may enhance blood-brain barrier penetration .
Biological Activity
The compound 8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane class, which has garnered interest for its potential therapeutic applications, particularly in neuropharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Azabicyclo[3.2.1]octane framework.
- Substituents : A 4-fluorophenoxy group and a benzoyl moiety at the 3-position, contributing to its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's potential as an anti-HIV agent. In a study evaluating various derivatives, it was found that compounds with similar structures exhibited significant inhibition of HIV integrase, with one derivative showing an EC50 value of 75 µM . Molecular docking studies suggested that these compounds bind similarly to known HIV integrase inhibitors, indicating a promising antiviral mechanism.
Neuropharmacological Effects
The azabicyclo[3.2.1]octane derivatives are noted for their activity as monoamine reuptake inhibitors . These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making them potential candidates for treating mood disorders, anxiety, and ADHD . The pharmacological profile indicates that they may offer advantages over traditional antidepressants by reducing side effects associated with older drugs.
Antiparkinsonian Activity
In animal models, several azabicyclo derivatives have demonstrated significant antiparkinsonian effects. For instance, a study reported that specific derivatives could alleviate drug-induced catatonia in mice by increasing dopamine levels in the brain . This suggests a potential role in managing Parkinson's disease symptoms through modulation of dopaminergic pathways.
Data Tables
| Activity Type | Compound | EC50/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anti-HIV | 8b (similar structure) | 75 µM | Inhibition of HIV integrase |
| Monoamine Reuptake Inhibition | This compound | Not specified | Inhibition of serotonin/norepinephrine/dopamine reuptake |
| Antiparkinsonian | Derivatives B and E | Not specified | Increase in brain dopamine levels |
Case Studies
- Anti-HIV Activity : A study focused on synthesizing and evaluating a series of azabicyclo[3.2.1]octane derivatives found that those with specific substitutions exhibited potent anti-HIV activity through integrase inhibition .
- Neuropharmacology : Another research project explored the efficacy of these compounds in treating depression and anxiety disorders by demonstrating their ability to modulate neurotransmitter levels effectively .
- Parkinson's Disease Models : Research conducted on mice indicated that certain derivatives significantly reduced catatonic responses induced by chlorpromazine, suggesting their utility in treating Parkinsonian symptoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
